![molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7](/img/structure/B1320872.png)
5-Methylbenzo[d]isoxazol-3-amine
Overview
Description
5-Methylbenzo[d]isoxazol-3-amine is an organic compound with the molecular formula C8H8N2O . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their wide range of biological activities . A multicomponent [3+1+2] cascade annulation reaction using aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates has been developed . This metal-free reaction involved the transannulation of benzo[d]isoxazol-3-amines with the formation of two C–N bonds and a C–C bond in one pot .Molecular Structure Analysis
The molecular structure of 5-Methylbenzo[d]isoxazol-3-amine consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Drug Discovery
Isoxazole rings are commonly found in many commercially available drugs due to their diverse biological activities. They can act as antibiotics , GABAA receptor agonists , neurotoxins , COX2 inhibitors , and immunosuppressant agents .
Material Science
In material science, isoxazole derivatives are utilized for their photochromic properties, as electrochemical probes for copper ions (Cu 2+), and in the development of dye-sensitized solar cells, high-energy materials, and liquid crystals .
Anticancer Research
Functionalized isoxazole scaffolds show potential as HDAC inhibitors which are used in anticancer therapies .
Antioxidant Development
Isoxazole derivatives exhibit antioxidant properties which are valuable in combating oxidative stress-related diseases .
Antibacterial and Antimicrobial Activity
These compounds also demonstrate antibacterial and antimicrobial activities, making them candidates for new antimicrobial drug development .
Safety and Hazards
Future Directions
Isoxazole derivatives have attracted considerable attention due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .
properties
IUPAC Name |
5-methyl-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQLQVKOQHMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595548 | |
Record name | 5-Methyl-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbenzo[d]isoxazol-3-amine | |
CAS RN |
89976-56-7 | |
Record name | 5-Methyl-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,2-benzisoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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